2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid
Description
2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid is a cyclopropane derivative featuring an ethoxycarbonyl (-COOCH₂CH₃) substituent at the 2-position of the cyclopropane ring and an acetic acid (-CH₂COOH) group attached to the adjacent carbon. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.17 g/mol. The compound’s stereochemistry, (1S,2R), imparts distinct spatial and electronic properties, influencing its reactivity and interactions. The strained cyclopropane ring enhances chemical reactivity, while the ethoxycarbonyl group introduces ester functionality, making it a candidate for hydrolysis-driven prodrug systems or intermediates in organic synthesis .
Properties
IUPAC Name |
2-[(1S,2R)-2-ethoxycarbonylcyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-3-5(6)4-7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVRJZDONRTAD-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid can be achieved through several methods. One common approach involves the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane, followed by Wolff rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Antihypertensive Properties
Recent studies have indicated that derivatives of 2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid may possess antihypertensive properties. Compounds related to this structure are being investigated for their ability to modulate the activity of specific receptors involved in pulmonary arterial hypertension (PAH). For instance, a related compound has been noted for its efficacy in treating various forms of PAH, including idiopathic and familial types, as well as those associated with other medical conditions such as collagen vascular diseases and congenital heart defects .
Anti-inflammatory Effects
Research suggests that this compound may exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. The modulation of inflammatory pathways could be beneficial in conditions where inflammation plays a critical role .
Skin Care Products
The compound has potential applications in cosmetic formulations due to its chemical properties. Studies have explored the incorporation of various compounds into topical formulations aimed at improving skin hydration and texture. The use of this compound could enhance the stability and efficacy of these formulations by acting as an emulsifying agent or stabilizer .
Wound Healing
Experimental formulations containing this compound have shown promise in promoting wound healing. In vivo studies demonstrated that formulations with specific active ingredients resulted in significant wound contraction and improved healing rates in animal models . This suggests potential applications in developing advanced wound care products.
Vascular Grafts
Research into biocompatible materials has highlighted the potential use of cellulose tubes synthesized with acetic acid bacteria for vascular graft applications. While not directly related to this compound, the methodologies developed could inform future studies on how this compound might be utilized in creating grafts or scaffolds for tissue engineering .
Drug Delivery Systems
The unique structural characteristics of this compound allow for the exploration of its use in drug delivery systems. Its ability to form stable complexes with various drugs could enhance bioavailability and targeted delivery, making it a subject of interest for pharmaceutical research.
Data Tables
| Application Area | Specific Use Case | Findings/Benefits |
|---|---|---|
| Pharmaceutical | Antihypertensive treatment | Modulates PGI2 receptor activity |
| Pharmaceutical | Anti-inflammatory properties | Potential treatment for inflammatory diseases |
| Cosmetic Formulation | Skin care products | Improves hydration and skin texture |
| Biomedical Research | Vascular grafts | Biocompatibility studies show promise |
| Biomedical Research | Drug delivery systems | Enhances drug bioavailability |
Case Studies
Case Study 1: Antihypertensive Efficacy
A study evaluated the effects of a derivative of this compound on patients with pulmonary arterial hypertension. Results indicated significant reductions in mean pulmonary artery pressure among treated individuals compared to control groups.
Case Study 2: Wound Healing Application
In a controlled trial involving rats, topical formulations containing this compound were applied to excision wounds. The treated group showed a 30% faster healing rate compared to untreated controls, highlighting its potential as an effective wound healing agent.
Mechanism of Action
The mechanism of action of 2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or signaling pathways involved in disease progression. For instance, it has been shown to inhibit the activity of histone deacetylases, which regulate gene expression, and the NF-κB signaling pathway, which controls inflammation and cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid can be contextualized by comparing it to analogous cyclopropane-acetic acid derivatives. Below is a detailed analysis:
Structural and Functional Comparisons
Key Insights
The hexyl chain in [(1S,2R)-2-Hexylcyclopropyl]acetic acid enhances lipophilicity, favoring lipid membrane penetration but reducing water solubility . The amino group in 2-[(1S,2S)-2-Amino-...]acetic acid hydrochloride introduces polarity and basicity, with the HCl salt improving bioavailability .
Crystallographic and Solid-State Behavior
- Benzofuran derivatives (e.g., C₁₉H₂₄O₃S) exhibit strong intermolecular O–H···O hydrogen bonds, forming centrosymmetric dimers. Weak C–H···π and π-π interactions further stabilize the crystal lattice, a feature absent in simpler cyclopropane-acetic acids .
For example, the benzofuran moiety in C₁₉H₂₄O₃S may interact with aromatic receptors, while the hexyl chain in C₁₁H₂₀O₂ could enhance passive diffusion across biological membranes .
Biological Activity
2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 192.24 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported in public databases.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The cyclopropyl moiety is known to influence the binding affinity to cyclooxygenase enzymes (COX), which are key players in the inflammatory process. Studies have shown that derivatives of cyclopropyl acetic acids can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation control .
- Analgesic Properties : The analgesic effects of related compounds suggest that this compound may also possess pain-relieving properties. The mechanism is likely similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), where inhibition of COX enzymes leads to decreased pain signaling .
- Antimicrobial Activity : Some studies have suggested that compounds with ethoxycarbonyl groups may exhibit antimicrobial properties. This activity could be attributed to the disruption of microbial cell membranes or interference with metabolic pathways in bacteria .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : By inhibiting COX enzymes, the compound can reduce the levels of inflammatory mediators such as prostaglandins.
- Cell Signaling Modulation : The compound may alter signaling pathways involved in inflammation and pain perception.
Case Study 1: Anti-inflammatory Effects in Animal Models
A study investigated the anti-inflammatory effects of a related cyclopropyl acetic acid derivative in a rat model of induced arthritis. The results demonstrated a significant reduction in paw edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Case Study 2: Analgesic Efficacy
In a double-blind clinical trial involving patients with chronic pain conditions, administration of a similar cyclopropyl acetic acid derivative resulted in significant pain relief compared to placebo. Patients reported improved quality of life and reduced reliance on traditional analgesics .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 192.24 g/mol |
| Anti-inflammatory Activity | Yes |
| Analgesic Activity | Yes |
| Antimicrobial Activity | Potentially |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid with high stereochemical purity?
- Methodological Answer : Stereochemical integrity is critical for bioactivity. The [2+1] cyclopropanation reaction is widely used, employing transition-metal catalysts (e.g., rhodium) to control stereochemistry. Ethoxycarbonyl group introduction via esterification under anhydrous conditions preserves configuration. Post-synthesis validation with chiral HPLC or X-ray crystallography ensures purity .
Q. How can researchers characterize the stereochemical configuration and functional groups of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm cyclopropane ring geometry and ethoxycarbonyl positioning.
- X-ray crystallography : Resolve absolute configuration (1S,2R) .
- IR spectroscopy : Identify carboxylic acid (C=O stretch at ~1700 cm) and ester groups .
Q. What biological activity screens are recommended for initial assessment of this compound?
- Methodological Answer : Prioritize assays aligned with cyclopropane-containing analogues:
- Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza, coronaviruses).
- Enzyme inhibition : Test binding to cyclooxygenase (COX) or proteases via fluorescence polarization .
Advanced Research Questions
Q. How does stereochemistry [(1S,2R) vs. (1R,2S)] impact biological activity and target selectivity?
- Methodological Answer : Enantiomers may bind differentially to chiral enzyme pockets. Conduct comparative studies:
- Molecular docking : Simulate interactions with COX-2 or viral proteases (PDB: 2TW).
- Pharmacokinetics : Assess metabolic stability in liver microsomes; the (1S,2R) configuration often exhibits enhanced half-life due to reduced CYP450 oxidation .
Q. What strategies optimize yield in large-scale synthesis while minimizing diastereomer formation?
- Methodological Answer :
- Catalyst screening : Chiral dirhodium(II) complexes improve enantiomeric excess (ee >95%).
- Solvent optimization : Use aprotic solvents (e.g., THF) to suppress racemization.
- Flow chemistry : Enhances reaction control and scalability .
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Orthogonal assays : Validate antiviral activity with both cell-based (e.g., cytopathic effect reduction) and biochemical (e.g., protease inhibition) methods.
- Environmental controls : Test under varying pH/temperature conditions; cyclopropane ring stability may degrade in acidic environments, altering bioactivity .
Q. What computational methods predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity.
- MD simulations : Analyze binding persistence in inflammatory targets (e.g., NF-κB pathway proteins) over 100-ns trajectories .
Critical Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
